4-Bromo-1-butanesulfonic acid 4-Bromo-1-butanesulfonic acid
Brand Name: Vulcanchem
CAS No.: 5395-26-6
VCID: VC8181206
InChI: InChI=1S/C4H9BrO3S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H,6,7,8)
SMILES: C(CCBr)CS(=O)(=O)O
Molecular Formula: C4H9BrO3S
Molecular Weight: 217.08 g/mol

4-Bromo-1-butanesulfonic acid

CAS No.: 5395-26-6

Cat. No.: VC8181206

Molecular Formula: C4H9BrO3S

Molecular Weight: 217.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-butanesulfonic acid - 5395-26-6

Specification

CAS No. 5395-26-6
Molecular Formula C4H9BrO3S
Molecular Weight 217.08 g/mol
IUPAC Name 4-bromobutane-1-sulfonic acid
Standard InChI InChI=1S/C4H9BrO3S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H,6,7,8)
Standard InChI Key VYQMBDQMIHMOFX-UHFFFAOYSA-N
SMILES C(CCBr)CS(=O)(=O)O
Canonical SMILES C(CCBr)CS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Bromo-1-butanesulfonic acid belongs to the class of organobromine sulfonic acids. Its systematic IUPAC name is 4-bromobutane-1-sulfonic acid, reflecting the bromine substituent on the fourth carbon of the butane chain and the sulfonic acid group at the first position . The magnesium salt of this compound (CAS 5395-26-6) is also documented, with the formula C4H9BrMgO3S\text{C}_4\text{H}_9\text{BrMgO}_3\text{S} . Key identifiers include:

  • CAS Registry: 7762-89-2 (acid), 5395-26-6 (magnesium salt)

  • SMILES: BrCCCS(=O)O

  • InChIKey: ZNCWMDQCHMTHPE-UHFFFAOYSA-N

The compound’s structure features a sulfonic acid group (SO3H-\text{SO}_3\text{H}) and a bromine atom, which confer both acidic and electrophilic properties. Computational analyses reveal a topological polar surface area of 62.8 Ų, indicating moderate polarity, and four rotatable bonds, suggesting flexibility in molecular interactions .

Synthesis and Industrial Production

Reaction Mechanisms and Catalytic Pathways

The synthesis of 4-bromo-1-butanesulfonic acid typically involves the bromination of 1-butanesulfonic acid or its derivatives. A patent detailing the production of β-bromoalkylsulfones (US4022804A) provides insights into analogous processes . For example, sulfonic acid bromides react with olefins in the presence of hydrogen peroxide or organic hydroperoxides (e.g., tert-butyl hydroperoxide) and metal catalysts (e.g., zinc chloride) to form adducts . This method, optimized for mild conditions (35–50°C), avoids decomposition of sensitive substrates and achieves yields exceeding 90% .

Example Synthesis Pathway:

  • Bromination: Reaction of 1-butanesulfonic acid with phosphorus tribromide (PBr3\text{PBr}_3) in anhydrous conditions.

  • Catalytic Addition: Use of zinc chloride and tert-butyl hydroperoxide to facilitate bromide incorporation .

  • Purification: Distillation or recrystallization to isolate the product.

Reactivity and Functional Transformations

Key Reaction Pathways

4-Bromo-1-butanesulfonic acid participates in two primary reaction types:

  • Alkylation: The bromine atom acts as a leaving group in SN2\text{S}_\text{N}2 reactions, enabling the formation of sulfonated alkanes.

  • Elimination: Under basic conditions (e.g., potassium tert-butoxide), dehydrobromination yields alkenesulfonic acids .

Case Study: Dehydrobromination of 3-ethylsulfonyl-4-bromo-tetrahydrofuran (a related compound) with potassium tert-butylate produces 3-ethylsulfonyl-2,5-dihydrofuran, demonstrating the utility of bromosulfones in synthesizing unsaturated sulfones .

Applications in Pharmaceutical and Agrochemical Synthesis

Role in Biologically Active Compounds

The patent US4022804A highlights bromoalkylsulfones as precursors to vitamin B6 analogs and plant protection agents . For example:

  • 3-Methylsulfonyl-2,5-dihydrofuran: Intermediate in vitamin B6 synthesis.

  • 5-Methylsulfonyl-4,7-dihydro-1,3-dioxepin: Building block for agrochemicals .

4-Bromo-1-butanesulfonic acid’s magnesium salt (NSC2687) has been investigated by the National Cancer Institute for potential bioactivity, though specific data remain undisclosed .

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